molecular formula C12H10ClNO4 B6594461 Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate CAS No. 1160293-25-3

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate

Cat. No.: B6594461
CAS No.: 1160293-25-3
M. Wt: 267.66 g/mol
InChI Key: XTJVECSKUSTBFN-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the class of oxindoles. Oxindoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group, an oxoindoline core, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate typically involves the acylation of oxindole derivatives. One common method includes the reaction of 2-oxoindoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the oxoindoline core can be reduced to form the corresponding alcohol.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like dichloromethane or ethanol.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The oxoindoline core may also interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline-3-carboxylates: These compounds share the oxoindoline core but differ in the substituents on the indoline ring.

    Chloroacetyl derivatives: Compounds with a chloroacetyl group attached to different core structures.

Uniqueness

Methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate is unique due to the combination of the chloroacetyl group and the oxoindoline core, which imparts specific reactivity and biological activity. This combination allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and chemical biology .

Properties

IUPAC Name

methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-18-12(17)8-3-2-7-5-10(15)14(9(7)4-8)11(16)6-13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJVECSKUSTBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2C(=O)CCl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162578
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160293-25-3
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160293-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-chloroacetyl)-2,3-dihydro-2-oxo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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